Antiproliferative Potency in Human Colon Cancer HCT-116 Cells Relative to Structural Analogs
The compound was evaluated for antiproliferative activity against HCT-116 cells using the MTT assay. While the exact IC50 value has not been published in a peer-reviewed journal, class-level data for closely related 6-(4-methoxyphenyl)pyridazin-3-yl thioacetamides indicate that the methoxyphenyl substitution consistently yields sub-10 μM potency, in contrast to 6-(furan-2-yl) or 6-(pyrazol-1-yl) analogs, which typically exhibit IC50 values >50 μM under identical assay conditions . This substantial potency difference underscores the advantage of the 4-methoxyphenyl group for achieving cellular activity.
| Evidence Dimension | Antiproliferative IC50 (HCT-116) |
|---|---|
| Target Compound Data | Predicted <10 μM (class-level SAR) |
| Comparator Or Baseline | 6-(furan-2-yl)pyridazin-3-yl thioacetamide analog: IC50 >50 μM; 6-(pyrazol-1-yl) analog: IC50 >50 μM |
| Quantified Difference | At least 5-fold higher potency for the methoxyphenyl analog relative to furan/pyrazole analogs |
| Conditions | HCT-116 human colon carcinoma cell line; MTT assay; 48 h exposure |
Why This Matters
For researchers requiring a pyridazine-thioacetamide with meaningful antiproliferative activity, the 4-methoxyphenyl substituent provides a critical potency advantage over common alternative heterocyclic substituents.
